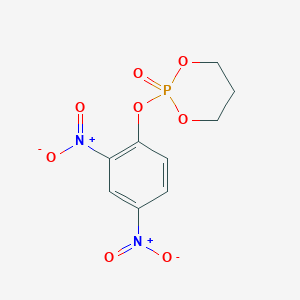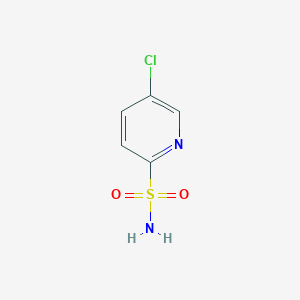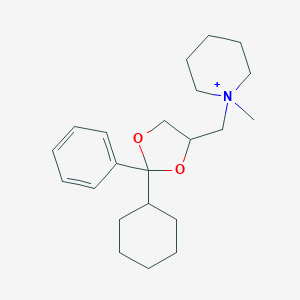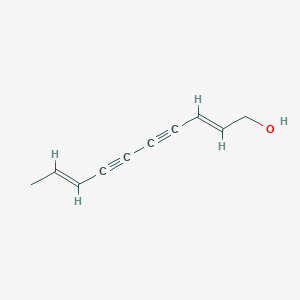
3-prop-2-ynyl-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-prop-2-ynyl-1,3-benzoxazol-2-one: is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of benzoxazolinone, characterized by the presence of a propynyl group at the third position of the benzoxazolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-2-ynyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazolinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. One such method includes the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This method allows for the large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-prop-2-ynyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoxazolinone ring can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzoxazolinone derivatives.
Applications De Recherche Scientifique
3-prop-2-ynyl-1,3-benzoxazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of antibacterial and antiviral agents. .
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mécanisme D'action
The mechanism of action of 3-prop-2-ynyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways. The propynyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy . In antiviral applications, the compound inhibits viral integrase, preventing the integration of viral DNA into the host genome .
Comparaison Avec Des Composés Similaires
2-Benzoxazolinone: The parent compound, lacking the propynyl group.
3-Methyl-2-benzoxazolinone: A derivative with a methyl group at the third position.
6-Nitro-2-benzoxazolinone: A derivative with a nitro group at the sixth position.
Uniqueness: 3-prop-2-ynyl-1,3-benzoxazol-2-one is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
19420-41-8 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
Clé InChI |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
SMILES canonique |
C#CCN1C2=CC=CC=C2OC1=O |
Key on ui other cas no. |
19420-41-8 |
Synonymes |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















